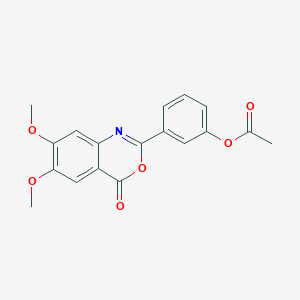
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BF-168 and is an important tool for studying the biological mechanisms of various diseases.
Wirkmechanismus
BF-168 exerts its effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. The compound has been shown to have a high affinity for the active site of histone deacetylases and CK2, which explains its potent inhibitory activity against these enzymes.
Biochemical and Physiological Effects:
BF-168 has been shown to have several biochemical and physiological effects. Inhibition of histone deacetylases by BF-168 has been linked to changes in gene expression, which can lead to altered cellular processes such as cell proliferation and differentiation. Inhibition of CK2 by BF-168 has been shown to result in decreased cell viability and increased apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
BF-168 has several advantages as a research tool. It is a potent inhibitor of several enzymes and proteins, which makes it useful for studying their biological functions. In addition, BF-168 has been shown to have good selectivity for its target enzymes and proteins, which reduces the likelihood of off-target effects. However, one limitation of BF-168 is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
BF-168 has several potential future directions for research. One area of interest is the development of analogs of BF-168 that have improved solubility and potency. In addition, BF-168 could be used as a tool for studying the biological mechanisms of various diseases such as cancer and neurodegenerative disorders. Finally, BF-168 could be used in combination with other drugs to enhance their therapeutic efficacy.
Synthesemethoden
The synthesis of BF-168 involves several steps. The starting materials include 4-bromo-2-fluoroaniline and 2-aminobenzoxazole, which are reacted with acetic anhydride to form the intermediate product. This intermediate is then treated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the final product, BF-168.
Wissenschaftliche Forschungsanwendungen
BF-168 has been used extensively in scientific research due to its ability to inhibit the activity of several enzymes and proteins. This compound has been shown to be effective in inhibiting the activity of histone deacetylases, which are enzymes that play a critical role in gene expression. In addition, BF-168 has been shown to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes such as cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O3/c17-10-5-6-12(11(18)7-10)19-15(21)8-20-13-3-1-2-4-14(13)23-9-16(20)22/h1-7H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFSFBWBIRLFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)

![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)


![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)